molecular formula C7H16ClN3O B13349499 3-Amino-N,N-dimethylpyrrolidine-1-carboxamide hydrochloride

3-Amino-N,N-dimethylpyrrolidine-1-carboxamide hydrochloride

Cat. No.: B13349499
M. Wt: 193.67 g/mol
InChI Key: SLRFGWSUORLJOS-UHFFFAOYSA-N
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Description

3-Amino-N,N-dimethylpyrrolidine-1-carboxamide hydrochloride is a chemical compound with the molecular formula C7H15N3O·HCl. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N,N-dimethylpyrrolidine-1-carboxamide hydrochloride typically involves the reaction of N,N-dimethylpyrrolidine with an appropriate aminating agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This allows for the efficient production of large quantities of the compound while maintaining high purity and yield .

Chemical Reactions Analysis

Types of Reactions

3-Amino-N,N-dimethylpyrrolidine-1-carboxamide hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amides or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

3-Amino-N,N-dimethylpyrrolidine-1-carboxamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-N,N-dimethylpyrrolidine-1-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-N,N-dimethylpyrrolidine-1-carboxamide dihydrochloride
  • N,N-Dimethylpyrrolidine-1-carboxamide
  • 3-Amino-1-pyrrolidinecarboxamide

Uniqueness

3-Amino-N,N-dimethylpyrrolidine-1-carboxamide hydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction with molecular targets, making it valuable for specific research applications .

Properties

Molecular Formula

C7H16ClN3O

Molecular Weight

193.67 g/mol

IUPAC Name

3-amino-N,N-dimethylpyrrolidine-1-carboxamide;hydrochloride

InChI

InChI=1S/C7H15N3O.ClH/c1-9(2)7(11)10-4-3-6(8)5-10;/h6H,3-5,8H2,1-2H3;1H

InChI Key

SLRFGWSUORLJOS-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)N1CCC(C1)N.Cl

Origin of Product

United States

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